molecular formula C16H33O5P B13989758 Dimethyl ((4s)-4-((tetrahydro-2h-pyran-2-yl)oxy)nonyl)phosphonate

Dimethyl ((4s)-4-((tetrahydro-2h-pyran-2-yl)oxy)nonyl)phosphonate

Cat. No.: B13989758
M. Wt: 336.40 g/mol
InChI Key: WEJXBWLOAWUGSA-VYRBHSGPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl ((4s)-4-((tetrahydro-2h-pyran-2-yl)oxy)nonyl)phosphonate is a chemical compound with a complex structure that includes a phosphonate group, a tetrahydro-2H-pyran ring, and a nonyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl ((4s)-4-((tetrahydro-2h-pyran-2-yl)oxy)nonyl)phosphonate typically involves the reaction of a nonyl halide with a tetrahydro-2H-pyran derivative, followed by the introduction of the phosphonate group. Common reagents used in this synthesis include dimethyl phosphite and a base such as sodium hydride. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Dimethyl ((4s)-4-((tetrahydro-2h-pyran-2-yl)oxy)nonyl)phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dimethyl ((4s)-4-((tetrahydro-2h-pyran-2-yl)oxy)nonyl)phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl ((4s)-4-((tetrahydro-2h-pyran-2-yl)oxy)nonyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological macromolecules, potentially inhibiting enzymes or modulating signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl ((tetrahydro-2H-pyran-2-yloxy)methyl)phosphonate
  • Dimethyl ((4s)-4-((tetrahydro-2H-pyran-2-yl)oxy)octyl)phosphonate

Uniqueness

Dimethyl ((4s)-4-((tetrahydro-2h-pyran-2-yl)oxy)nonyl)phosphonate is unique due to its specific structural features, such as the nonyl chain and the tetrahydro-2H-pyran ring.

Properties

Molecular Formula

C16H33O5P

Molecular Weight

336.40 g/mol

IUPAC Name

2-[(4S)-1-dimethoxyphosphorylnonan-4-yl]oxyoxane

InChI

InChI=1S/C16H33O5P/c1-4-5-6-10-15(21-16-12-7-8-13-20-16)11-9-14-22(17,18-2)19-3/h15-16H,4-14H2,1-3H3/t15-,16?/m0/s1

InChI Key

WEJXBWLOAWUGSA-VYRBHSGPSA-N

Isomeric SMILES

CCCCC[C@@H](CCCP(=O)(OC)OC)OC1CCCCO1

Canonical SMILES

CCCCCC(CCCP(=O)(OC)OC)OC1CCCCO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.